
2-((4-Methoxyphenyl)ethynyl)benzaldehyde
Übersicht
Beschreibung
2-((4-Methoxyphenyl)ethynyl)benzaldehyde is a chemical compound with the molecular formula C16H12O2 . It has a molecular weight of 236.27 . The compound is a light-yellow to yellow solid .
Molecular Structure Analysis
The molecular structure of this compound contains a total of 31 bonds; 19 non-H bonds, 14 multiple bonds, 2 rotatable bonds, 1 double bond, 1 triple bond, 12 aromatic bonds, 2 six-membered rings, 1 aldehyde (aromatic), and 1 ether .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, ethynylbenzaldehydes are known to undergo Sonogashira coupling .Physical And Chemical Properties Analysis
This compound has a boiling point of 404°C at 760 mmHg and a melting point of 46-47°C . It is a solid at room temperature . The compound has a flash point of 186.5°C .Wissenschaftliche Forschungsanwendungen
Photocatalysis
- Alkyne substituted mononuclear photocatalysts based on [RuCl(bpy)(tpy)]⁺ use ethynyl-phenylene substituted derivatives, including 4-(methoxyphenyl-ethynyl)-2,2':6',2''-terpyridine, to explore photochemical and redox properties in photocatalytic applications (Davidson et al., 2015).
Organic Synthesis
- In the context of solid-phase organic synthesis, derivatives like 2-methoxy-4-hydroxybenzaldehyde have been investigated as linkers (Swayze, 1997).
- Arylation and alkenylation of aromatic aldehydes, including the use of ethyl(4-methoxyphenyl)silanediol with benzaldehyde, showcase potential in organic synthesis (Fujii et al., 2002).
Enzyme Catalysis
- Benzaldehyde lyase catalyzes the formation and cleavage of benzoin derivatives, with applications in reaction engineering and reactor concept development for synthesis (Kühl et al., 2007).
Material Science
- Studies on the synthesis and crystal structure of related compounds, such as 3-methoxy-4-(prop-2-ynyloxy)benzaldehyde, contribute to material science and crystallography (Wang Yong-jian, 2010).
Photoluminescence
- Research on aluminum and zinc quinolates, using 4-methyl(methoxy or chloro)benzaldehyde, delves into spectroscopic, thermal, and optical properties for potential applications in photoluminescent materials (Barberis & Mikroyannidis, 2006).
Safety and Hazards
Wirkmechanismus
Mode of Action
The mode of action of 2-((4-Methoxyphenyl)ethynyl)benzaldehyde is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is predicted to have high gastrointestinal absorption and permeability across the blood-brain barrier . It is also predicted to inhibit CYP1A2 and CYP2C19, which are important enzymes in drug metabolism .
Action Environment
It is known that the compound should be stored in an inert atmosphere at 2-8°c .
Biochemische Analyse
Biochemical Properties
It is known that the compound has a high GI absorption and is BBB permeant . It is also known to inhibit CYP1A2 and CYP2C19 enzymes .
Molecular Mechanism
It is known that the compound can inhibit CYP1A2 and CYP2C19 enzymes , which may have implications for its interactions with other biomolecules.
Temporal Effects in Laboratory Settings
The compound is known to be stable when stored in a refrigerator .
Metabolic Pathways
The compound is known to inhibit CYP1A2 and CYP2C19 enzymes , which may suggest its involvement in certain metabolic pathways.
Eigenschaften
IUPAC Name |
2-[2-(4-methoxyphenyl)ethynyl]benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O2/c1-18-16-10-7-13(8-11-16)6-9-14-4-2-3-5-15(14)12-17/h2-5,7-8,10-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLDUQRLGSISLMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C#CC2=CC=CC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2,4-dichlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B2831739.png)
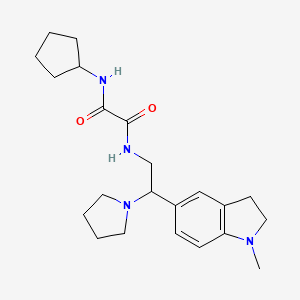

![9-(4-ethylphenyl)-3-[(4-fluorophenyl)methyl]-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2831743.png)


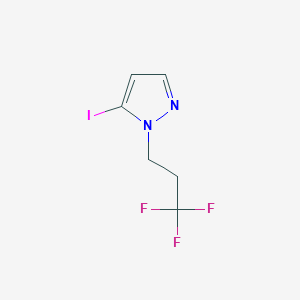
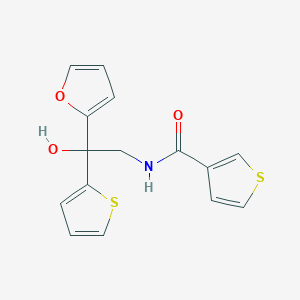
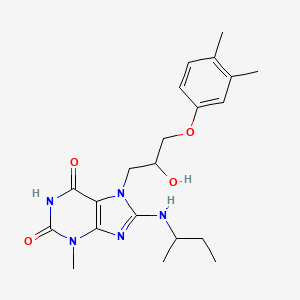

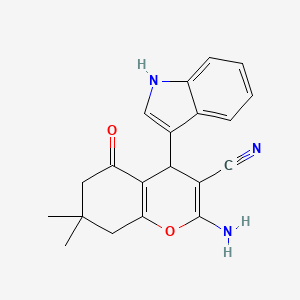
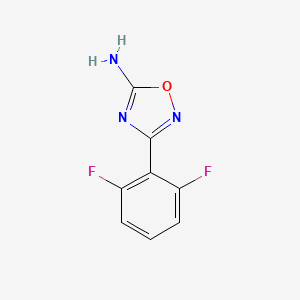
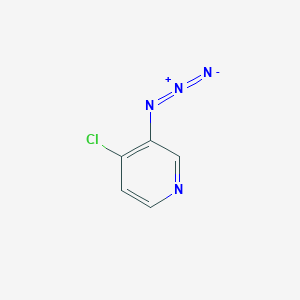
![4-[(2S)-3-Amino-2-methylpropyl]-N,N-dimethylaniline](/img/structure/B2831762.png)